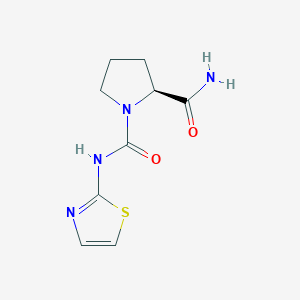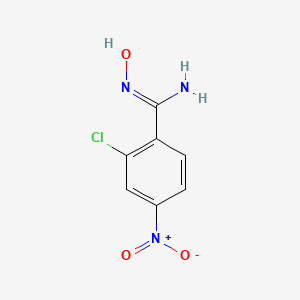
2-Fluor-3-(Tetrahydro-2H-pyran-4-yl)pyridin
Übersicht
Beschreibung
“2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine” is a chemical compound with the CAS Number: 1227176-92-2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular formula of “2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine” is C10H12FNO . The InChI Code is 1S/C10H12FNO/c11-10-9(2-1-5-12-10)8-3-6-13-7-4-8/h1-2,5,8H,3-4,6-7H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine” include a molecular weight of 181.21 , a density of 1.3±0.1 g/cm3 , and a boiling point of 523.0±50.0 °C at 760 mmHg . The compound is stored in a refrigerated environment .Wissenschaftliche Forschungsanwendungen
Pharmakologie
In der Pharmakologie wird diese Verbindung wegen ihres Potenzials als Baustein bei der Synthese verschiedener pharmakologisch aktiver Moleküle geschätzt. Ihr fluorierter Pyridinkern ist ein häufiges Motiv in Medikamenten, die auf Erkrankungen des zentralen Nervensystems abzielen, und kann zur Entwicklung neuer Behandlungen mit verbesserten Wirksamkeits- und Sicherheitsprofilen eingesetzt werden .
Organische Synthese
Organische Chemiker verwenden 2-Fluor-3-(Tetrahydro-2H-pyran-4-yl)pyridin als Zwischenprodukt bei der Synthese komplexer organischer Moleküle. Seine reaktiven Stellen ermöglichen eine selektive Funktionalisierung, was es zu einem vielseitigen Reagenz bei der Konstruktion verschiedener organischer Strukturen macht, die zur Entwicklung neuer Materialien oder Pharmazeutika führen können .
Materialwissenschaft
In der Materialwissenschaft können die strukturellen Merkmale dieser Verbindung genutzt werden, um neuartige Materialien mit spezifischen Eigenschaften zu erzeugen. Zum Beispiel könnte ihre Einarbeitung in Polymere zu Materialien mit einzigartigen optischen oder elektronischen Eigenschaften führen, die möglicherweise für die Herstellung fortschrittlicher Sensoren oder Halbleiter nützlich sind .
Analytische Chemie
Analytische Chemiker könnten This compound als Standard oder Reagenz in der Chromatographie und Spektroskopie verwenden. Seine einzigartige chemische Signatur ermöglicht es ihm, als Referenzpunkt für die Identifizierung oder Quantifizierung ähnlicher Verbindungen in komplexen Mischungen zu dienen .
Biochemie
In der Biochemie könnte die Verbindung verwendet werden, um Enzym-Substrat-Wechselwirkungen zu untersuchen, da sie strukturelle Ähnlichkeiten zu Substraten bestimmter Enzyme aufweist. Dies kann dazu beitragen, Enzymmechanismen zu verstehen und Inhibitoren zu entwickeln, die die Enzymaktivität für therapeutische Zwecke regulieren können .
Umweltwissenschaften
Umweltwissenschaftler könnten das Umweltverhalten von This compound untersuchen, z. B. seinen biologischen Abbau oder sein Verhalten in Wasser und Boden. Dieses Wissen ist entscheidend für die Bewertung der Umweltbelastung dieser Verbindung und verwandter Stoffe .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-fluoro-3-(oxan-4-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-10-9(2-1-5-12-10)8-3-6-13-7-4-8/h1-2,5,8H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOBOKVHFNIIDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=C(N=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80731527 | |
| Record name | 2-Fluoro-3-(oxan-4-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1227176-92-2 | |
| Record name | 2-Fluoro-3-(oxan-4-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

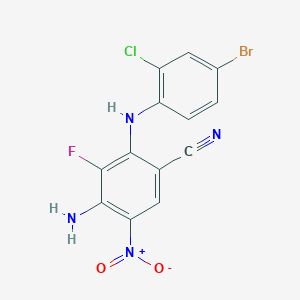
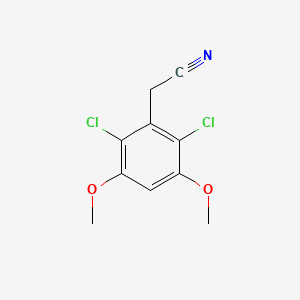
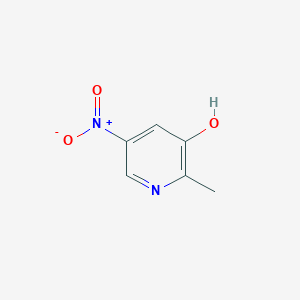
![2-methyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-ol](/img/structure/B1397747.png)
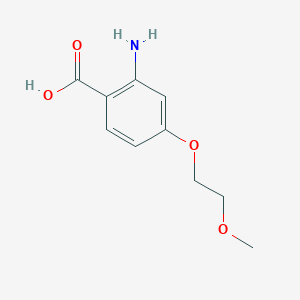

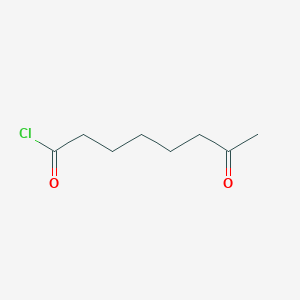
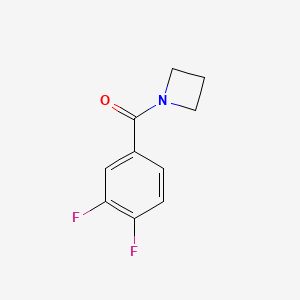
amine](/img/structure/B1397755.png)


